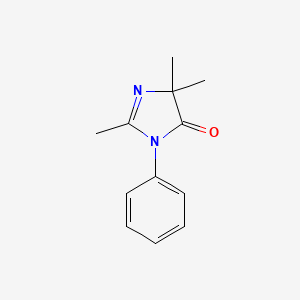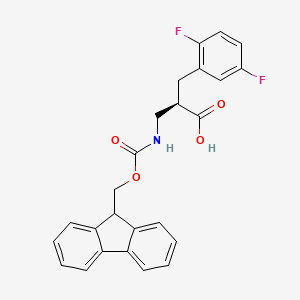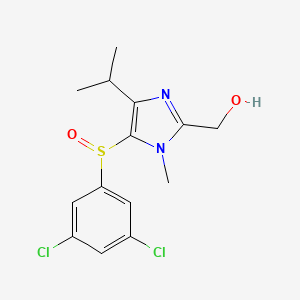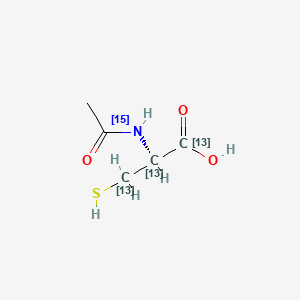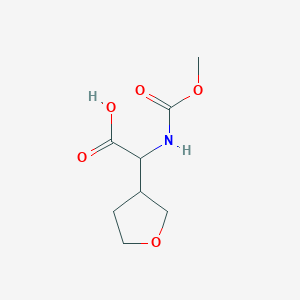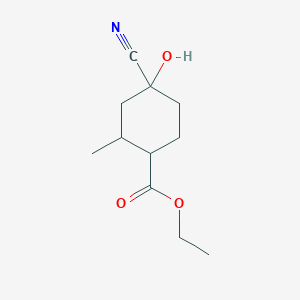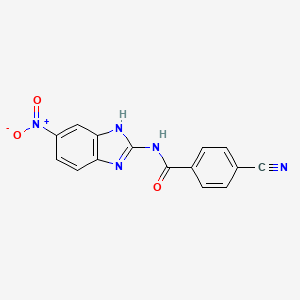
4-Cyano-N-(6-nitro-1H-benzimidazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyano-N-(6-nitro-1H-benzo[d]imidazol-2-yl)benzamide is a complex organic compound featuring a benzimidazole core substituted with a cyano group and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-N-(6-nitro-1H-benzo[d]imidazol-2-yl)benzamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzimidazole core. Subsequent nitration and cyanation steps introduce the nitro and cyano groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyano-N-(6-nitro-1H-benzo[d]imidazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .
Applications De Recherche Scientifique
4-Cyano-N-(6-nitro-1H-benzo[d]imidazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors
Mécanisme D'action
The mechanism of action of 4-Cyano-N-(6-nitro-1H-benzo[d]imidazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways depend on the specific biological context and target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Cyano-N-(6-nitro-1H-benzo[d]imidazol-2-yl)aniline
- 4-Cyano-N-(6-nitro-1H-benzo[d]imidazol-2-yl)phenol
- 4-Cyano-N-(6-nitro-1H-benzo[d]imidazol-2-yl)thiophenol
Uniqueness
4-Cyano-N-(6-nitro-1H-benzo[d]imidazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyano group and a nitro group on the benzimidazole core makes it particularly versatile for various applications .
Propriétés
Numéro CAS |
919763-48-7 |
|---|---|
Formule moléculaire |
C15H9N5O3 |
Poids moléculaire |
307.26 g/mol |
Nom IUPAC |
4-cyano-N-(6-nitro-1H-benzimidazol-2-yl)benzamide |
InChI |
InChI=1S/C15H9N5O3/c16-8-9-1-3-10(4-2-9)14(21)19-15-17-12-6-5-11(20(22)23)7-13(12)18-15/h1-7H,(H2,17,18,19,21) |
Clé InChI |
RMUJVDKQMWDFNL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)C(=O)NC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


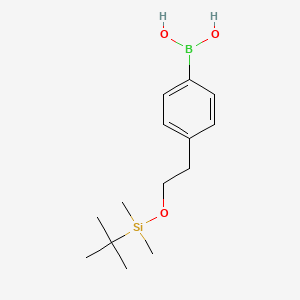
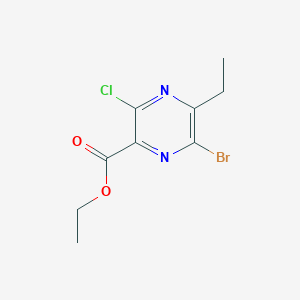
![(S)-3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4(5H)-one](/img/structure/B12945512.png)
![2-Bromo-8-(3,4-difluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12945519.png)
![(5-Aminobicyclo[3.2.2]nonan-1-yl)methanol](/img/structure/B12945532.png)
